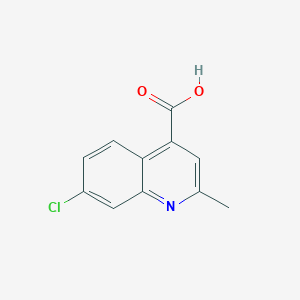

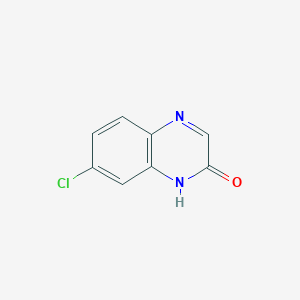

7-Chloro-2-methylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

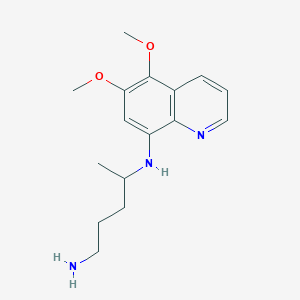

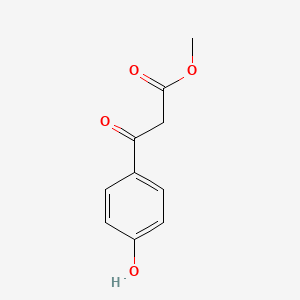

7-Chloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 59666-15-8. It has a molecular weight of 221.64 and its linear formula is C11H8ClNO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, which include 7-Chloro-2-methylquinoline-4-carboxylic acid, has been reported in various studies . The Doebner–von Miller method is considered one of the best techniques for the synthesis of 2-methylquinoline .Molecular Structure Analysis

The InChI code for 7-Chloro-2-methylquinoline-4-carboxylic acid is 1S/C11H8ClNO2/c1-6-4-9 (11 (14)15)8-3-2-7 (12)5-10 (8)13-6/h2-5H,1H3, (H,14,15) .Chemical Reactions Analysis

There are various synthesis protocols reported in the literature for the construction of this compound. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

7-Chloro-2-methylquinoline-4-carboxylic acid is a solid substance at room temperature . .Wissenschaftliche Forschungsanwendungen

Photodegradation Studies

- Photolysis in Aqueous Systems : A study investigated the photodegradation of quinolinecarboxylic herbicides, closely related to 7-chloro-2-methylquinoline-4-carboxylic acid, in aqueous solutions. It focused on the effects of UV and sunlight irradiation, revealing that UV irradiation rapidly degraded these compounds through decarboxylation reactions. Sunlight, particularly in the presence of titanium dioxide, led to complete mineralization of the herbicides (Pinna & Pusino, 2012).

Synthesis of Novel Compounds

- Creation of Dibenzonaphthyridines : Research on the synthesis of novel substituted dibenzonaphthyridines used 4-chloro-2-methylquinolines, a compound structurally similar to 7-chloro-2-methylquinoline-4-carboxylic acid. This synthesis led to the creation of new compounds with potential applications in various fields (Manoj & Prasad, 2009).

Antimicrobial Activity

- Microwave-Irradiated Synthesis for Antimicrobial Compounds : A study explored the synthesis of quinoline-4-carboxylic acid derivatives, including 7-chloro-2-phenyl-quinoline-4-carboxylic acid, through microwave irradiation. These compounds showed significant antimicrobial activity against a range of microorganisms, highlighting the potential of 7-chloro-2-methylquinoline-4-carboxylic acid in antimicrobial applications (Bhatt & Agrawal, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

7-chloro-2-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONUCDWZWZHGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360703 |

Source

|

| Record name | 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methylquinoline-4-carboxylic acid | |

CAS RN |

59666-15-8 |

Source

|

| Record name | 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)